Lipophilicity (XLogP3) Head-to-Head Comparison Against Para-Substituted Analogues
The target compound (CAS 865658-78-2) exhibits a computed XLogP3 of 3.6, which is substantially higher than the 4-methoxyphenyl analogue (CAS 861210-87-9, XLogP3 ≈ 2.5), the 4-fluorophenyl analogue (CAS 865658-76-0, XLogP3 ≈ 2.9–3.0), and the 4-methylphenyl analogue (CAS 865658-77-1, XLogP3 ≈ 3.0) [1]. This 0.6–1.1 log-unit differential corresponds to a ~4- to ~13-fold higher predicted octanol–water partition coefficient relative to these comparator compounds, placing the 2,4-dichloro congener closer to the upper bound of oral drug-like chemical space (cLogP ≤ 5) while maintaining sufficient aqueous solubility for biochemical assay compatibility [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 4-Methoxy analogue (CAS 861210-87-9): XLogP3 ≈ 2.5; 4-Fluoro analogue (CAS 865658-76-0): XLogP3 ≈ 2.9–3.0; 4-Methyl analogue (CAS 865658-77-1): XLogP3 ≈ 3.0 |
| Quantified Difference | ∆XLogP3 = +0.6 to +1.1 (4–13× higher partition coefficient) |
| Conditions | XLogP3 algorithm, PubChem/ChemicalBook computed descriptors, standard conditions |
Why This Matters
Higher lipophilicity affects membrane permeability, metabolic stability, and plasma protein binding—critical parameters for selecting the appropriate scaffold in a medicinal chemistry campaign.
- [1] ChemicalBook, Computed Descriptors: CAS 865658-78-2, CAS 861210-87-9, CAS 865658-76-0, CAS 865658-77-1. 2025. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
